Welcome to the BenchChem Online Store!
molecular formula C9H12O2 B8769521 2-Propylhydroquinone CAS No. 4693-31-6

2-Propylhydroquinone

Cat. No. B8769521
M. Wt: 152.19 g/mol
InChI Key: NJRNUAVVFBHIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06090836

Procedure details

6.8 grams (28.4 mmole, 1.0 eq.) of product from step B was dissolved in 60 ml of methanol. 680 mg of 10% palladium on carbon (0.64 mmole, 0.023 eq.) was added and the stirring suspension was evacuated and charged with hydrogen. After 16 hours the catalyst was filtered over celite and the filtrate evaporated. The title compound (4.3 grams) was recovered by recrystallization from dichloromethane/hexanes.
Name
product
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[C:8]([O:10]CC2C=CC=CC=2)[CH:7]=[CH:6][C:5]=1[OH:18])=[CH:2][CH3:3]>CO.[Pd]>[CH2:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:18])[CH2:2][CH3:3]

Inputs

Step One
Name
product
Quantity
6.8 g
Type
reactant
Smiles
C(=CC)C1=C(C=CC(=C1)OCC1=CC=CC=C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
680 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirring suspension was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen
FILTRATION
Type
FILTRATION
Details
After 16 hours the catalyst was filtered over celite
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The title compound (4.3 grams) was recovered by recrystallization from dichloromethane/hexanes

Outcomes

Product
Name
Type
Smiles
C(CC)C1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.